Enhanced Lipophilicity vs. 2-Bromo-6-methylpyridine: A Key Factor for Membrane Permeability in Drug Discovery
The introduction of a bromine atom on the methyl group significantly increases the lipophilicity of the molecule. The computed octanol-water partition coefficient (XLogP3) for 2-Bromo-6-(bromomethyl)pyridine is 2.5 [1]. In comparison, its non-brominated methyl analog, 2-bromo-6-methylpyridine, has a computed XLogP3 of 1.8 [2]. This difference of 0.7 log units translates to a more than 5-fold increase in lipophilicity, which can enhance passive membrane permeability—a critical property for oral bioavailability in drug development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-Bromo-6-methylpyridine (XLogP3 = 1.8) |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This increased lipophilicity is a key differentiator for applications where membrane permeability is a design criterion, offering a distinct advantage over the simpler methyl analog in medicinal chemistry programs.
- [1] PubChem. (2025). 2-Bromo-6-(bromomethyl)pyridine. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/83004-10-8#section=Computed-Properties View Source
- [2] PubChem. (2025). 2-Bromo-6-methylpyridine. Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5315-25-3#section=Computed-Properties View Source
